2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate
2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate
Brand Name:
Vulcanchem
CAS No.:
178884-91-8
VCID:
VC0062388
InChI:
InChI=1S/C22H48N2O10Si2/c1-7-29-35(30-8-2,31-9-3)19-13-15-23-21(25)27-17-18-28-22(26)24-16-14-20-36(32-10-4,33-11-5)34-12-6/h7-20H2,1-6H3,(H,23,25)(H,24,26)
SMILES:
CCO[Si](CCCNC(=O)OCCOC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Molecular Formula:
C22H48N2O10Si2
Molecular Weight:
556.8
2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate
CAS No.: 178884-91-8
Cat. No.: VC0062388
Molecular Formula: C22H48N2O10Si2
Molecular Weight: 556.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178884-91-8 |
|---|---|
| Molecular Formula | C22H48N2O10Si2 |
| Molecular Weight | 556.8 |
| IUPAC Name | 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate |
| Standard InChI | InChI=1S/C22H48N2O10Si2/c1-7-29-35(30-8-2,31-9-3)19-13-15-23-21(25)27-17-18-28-22(26)24-16-14-20-36(32-10-4,33-11-5)34-12-6/h7-20H2,1-6H3,(H,23,25)(H,24,26) |
| Standard InChI Key | VJMIPXVKIZUSKF-UHFFFAOYSA-N |
| SMILES | CCO[Si](CCCNC(=O)OCCOC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator